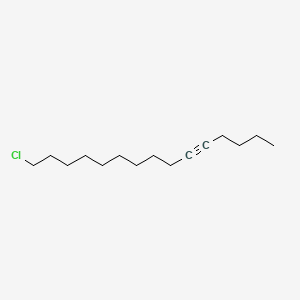
5-Pentadecyne, 15-chloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Pentadecyne, 15-chloro-: is an organic compound with the molecular formula C15H27Cl It is a chlorinated alkyne, characterized by the presence of a chlorine atom attached to the 15th carbon of a pentadecyne chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Pentadecyne, 15-chloro- typically involves the chlorination of pentadecyne. One common method is the use of triphosgene as a chlorination reagent. The reaction conditions include the use of solvents such as 1,2-dichloroethane, and the reaction is often carried out at elevated temperatures (around 80°C) with the presence of initiators like N,N-dimethylacetamide .
Industrial Production Methods: Industrial production of 5-Pentadecyne, 15-chloro- may involve large-scale chlorination processes, where the reaction parameters are optimized for maximum yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions: 5-Pentadecyne, 15-chloro- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups.
Oxidation and Reduction Reactions: The alkyne group can be oxidized or reduced under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydroxide or potassium tert-butoxide can be used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or osmium tetroxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various chlorinated derivatives, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or alkanes.
Scientific Research Applications
Chemistry: 5-Pentadecyne, 15-chloro- is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology and Medicine: Research has explored the potential of this compound in the development of pharmaceuticals. Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: In the industrial sector, 5-Pentadecyne, 15-chloro- is utilized in the synthesis of specialty chemicals, agrochemicals, and materials science. Its reactivity and versatility make it valuable in various manufacturing processes.
Mechanism of Action
The mechanism of action of 5-Pentadecyne, 15-chloro- involves its interaction with molecular targets through its alkyne and chlorine functional groups. These interactions can lead to the formation of covalent bonds with target molecules, affecting their structure and function. The specific pathways and targets depend on the context of its application, such as in biological systems or chemical reactions.
Comparison with Similar Compounds
5-Pentadecyne: Lacks the chlorine atom, leading to different reactivity and applications.
15-Chloro-4-pentadecyne: Another chlorinated alkyne with the chlorine atom at a different position.
5-Chloro-2-pentanone: A related compound with a ketone functional group instead of an alkyne.
Uniqueness: 5-Pentadecyne, 15-chloro- is unique due to the specific positioning of the chlorine atom on the pentadecyne chain
Properties
CAS No. |
71566-60-4 |
|---|---|
Molecular Formula |
C15H27Cl |
Molecular Weight |
242.83 g/mol |
IUPAC Name |
15-chloropentadec-5-yne |
InChI |
InChI=1S/C15H27Cl/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h2-4,7-15H2,1H3 |
InChI Key |
CSDPENNCPQNMIN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#CCCCCCCCCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















